
3-Bromo-4-methoxyphenylboronic acid
概要
説明
3-Bromo-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BBrO3 and a molecular weight of 230.85 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of boronic acids, such as 3-Bromo-4-methoxyphenylboronic acid, is typically achieved through a Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides or pseudohalides .Molecular Structure Analysis
The InChI code for 3-Bromo-4-methoxyphenylboronic acid is 1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-4-methoxyphenylboronic acid is a solid substance at room temperature . The storage temperature is 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 3-Bromo-4-methoxyphenylboronic acid can be used as a boron reagent in this process due to its stability, ease of preparation, and environmental benignity .
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct arylation is another application where 3-Bromo-4-methoxyphenylboronic acid can be used . This process involves the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Synthesis Using Palladium-Catalyzed Arylation
3-Bromo-4-methoxyphenylboronic acid can be used in the synthesis of various organic compounds through palladium-catalyzed arylation . This method is highly effective and widely used in organic synthesis .
Suzuki-Miyaura Cross-Coupling in Water
This compound can also be used in Suzuki-Miyaura cross-coupling reactions performed in water . This is a more environmentally friendly method as it reduces the use of organic solvents .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
3-Bromo-4-methoxyphenylboronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are important in the field of organic synthesis for the creation of carbon-carbon double bonds .
Preparation of Pyrazolopyrimidinamine Derivatives
3-Bromo-4-methoxyphenylboronic acid can be used in the preparation of pyrazolopyrimidinamine derivatives . These derivatives are important as they can act as tyrosine and phosphinositide kinase inhibitors .
Safety and Hazards
The safety information for 3-Bromo-4-methoxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 3-Bromo-4-methoxyphenylboronic acid are not found in the search results, boronic acids in general have been gaining interest in medicinal chemistry . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that 3-Bromo-4-methoxyphenylboronic acid may also have potential applications in these areas.
作用機序
Target of Action
The primary target of 3-Bromo-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a palladium complex . This results in the formation of a new carbon–carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an organic group to a palladium complex . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The reaction concludes with the reductive elimination of the palladium complex, resulting in the formation of a new carbon–carbon bond .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared , suggesting that they may have favorable bioavailability.
Result of Action
The result of the action of 3-Bromo-4-methoxyphenylboronic acid is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making the compound a valuable tool in organic synthesis .
Action Environment
The action of 3-Bromo-4-methoxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .
特性
IUPAC Name |
(3-bromo-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQTEKWUJUYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




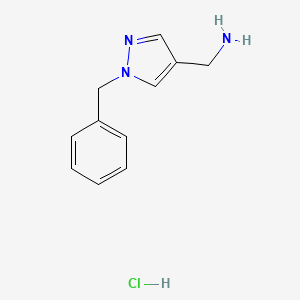
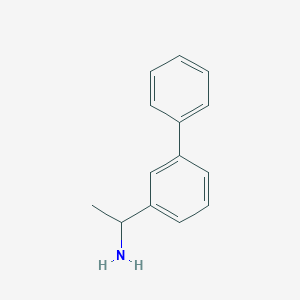

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)
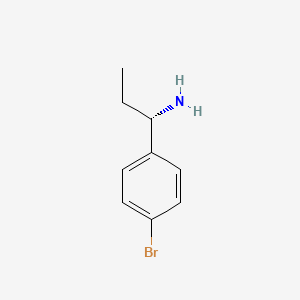
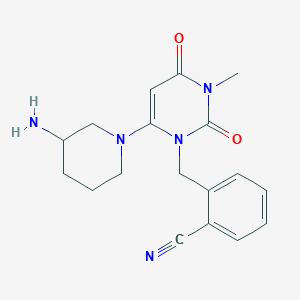


![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)

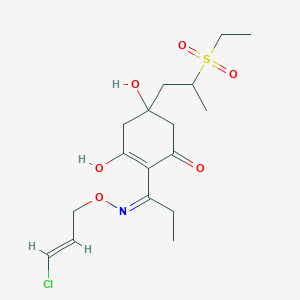
![1-[(3-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3081759.png)